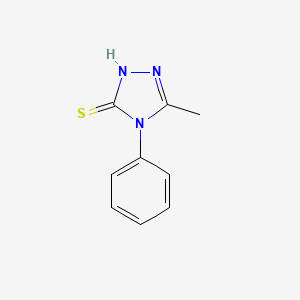

5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIJXJNRKRDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064153 |

Source

|

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26665466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6232-82-2 |

Source

|

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-5-methyl-4-phenyl-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, the nuances of its thione-thiol tautomerism, and the spectroscopic and computational methodologies used to characterize this dynamic equilibrium. The insights presented herein are grounded in established chemical principles and supported by experimental and theoretical data from analogous structures, offering a robust framework for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] A key functional group that often imparts significant biological activity to this scaffold is the thiol/thione moiety at the 3-position. This group introduces the fascinating chemical phenomenon of tautomerism, which can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Understanding the tautomeric behavior of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is therefore crucial for elucidating its mechanism of action and for the rational design of new drug candidates.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. A common and effective route involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide. This versatile method allows for the introduction of various substituents on the triazole ring, enabling the fine-tuning of the molecule's properties.

A general synthetic pathway, adapted for the preparation of the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, is illustrated below.[4] This multi-step synthesis begins with the reaction of a substituted aniline with a thiocarbohydrazide derivative, followed by acylation and subsequent cyclization.

Caption: Generalized synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Experimental Protocol: A Representative Synthesis

The following protocol details the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, which can be adapted for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-Arylthiosemicarbazide

-

Dissolve the corresponding arylhydrazine in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a substituted isothiocyanate.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold solvent and recrystallize from a suitable solvent system to obtain the pure 1-arylthiosemicarbazide.

Step 2: Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol

-

Suspend the 1-arylthiosemicarbazide in an aqueous solution of a base (e.g., sodium hydroxide).[2]

-

Reflux the mixture for several hours. The progress of the intramolecular cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.[2]

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

The Core Concept: Thione-Thiol Tautomerism

A defining characteristic of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[4] This equilibrium is dynamic and the predominant tautomer can be influenced by factors such as the physical state (solid or solution), solvent polarity, and temperature.[5]

Caption: Thione-thiol tautomeric equilibrium in 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Note: The images in the DOT script above are placeholders. In a real-world application, these would be replaced with the actual chemical structure images.

For many 1,2,4-triazole-3-thiol derivatives, the thione tautomer is generally the more stable form, particularly in the solid state and in polar solvents.[4][5] This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within the triazole ring of the thiol form, as well as favorable intermolecular hydrogen bonding in the solid state.

Spectroscopic Evidence for Tautomerism

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating the predominant tautomeric form of 1,2,4-triazole-3-thiols.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide critical insights into the tautomeric equilibrium. For the analogous compound 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol, studies in a polar solvent like DMSO-d₆ have shown that the equilibrium is significantly shifted towards the thione form.[4]

Key diagnostic signals include:

-

¹H NMR: The proton attached to the nitrogen atom (N-H) in the thione form is typically observed as a broad singlet at a significantly downfield chemical shift (e.g., ~14 ppm). The proton of the thiol group (S-H) in the thiol form would appear at a different, generally less downfield, chemical shift.

-

¹³C NMR: The carbon atom of the C=S group in the thione form exhibits a characteristic deshielded signal in the range of 160-170 ppm.[4] In contrast, the carbon atom of the C-SH group in the thiol form would be expected to resonate at a more upfield chemical shift.

Table 1: Representative NMR Data for the Thione Tautomer of a 4,5-Disubstituted-1,2,4-triazole-3-thiol in DMSO-d₆ [4]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~14.1 | br s | N-H |

| ¹³C | ~168.6 | s | C=S |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The vibrational frequencies of the C=S and S-H bonds are particularly informative for distinguishing between the thione and thiol tautomers.

-

Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically in the region of 1250-1020 cm⁻¹. The N-H stretching vibration is also observed, usually as a broad band in the range of 3400-3100 cm⁻¹.

-

Thiol Form: The presence of the thiol tautomer would be indicated by a weak S-H stretching absorption band around 2600-2550 cm⁻¹.

In many reported cases for solid-state analysis, the IR spectra of 4,5-disubstituted-1,2,4-triazole-3-thiols are dominated by the absorption bands characteristic of the thione form, further supporting its prevalence in the solid state.

Computational Insights into Tautomeric Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become powerful tools for investigating the relative stabilities of tautomers.[6] By calculating the optimized geometries and electronic energies of both the thione and thiol forms, the thermodynamically more stable tautomer in the gas phase can be predicted.

For the parent 1,2,4-triazole-3-thione and its derivatives, computational studies consistently show that the thione form is energetically more favorable than the thiol form.[6] These theoretical findings are in excellent agreement with the experimental observations from NMR and IR spectroscopy.

Implications for Drug Development

The predominance of the thione tautomer has significant implications for the drug development process. The chemical reactivity, hydrogen bonding capacity, and overall shape of the molecule are dictated by its tautomeric form.

-

Receptor Binding: The thione tautomer, with its N-H proton donor and C=S proton acceptor functionalities, will exhibit different hydrogen bonding patterns compared to the thiol tautomer with its S-H proton donor. This can dramatically affect how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket.

-

Physicochemical Properties: The greater polarity of the thione tautomer can influence properties such as solubility, lipophilicity, and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Chemical Reactivity: The thione and thiol forms exhibit different chemical reactivities. For instance, alkylation reactions on this scaffold can occur at either the sulfur atom of the thiol form or a nitrogen atom of the thione form, leading to different products with potentially distinct biological activities. Experimental evidence for related compounds suggests that S-alkylation is the exclusive pathway, indicating that while the thione form may be more stable, the thiol tautomer is the reactive species in this particular transformation.[4]

Conclusion

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exists in a dynamic equilibrium between its thione and thiol tautomers. A wealth of experimental and computational evidence from closely related analogues strongly indicates that the thione form is the predominant and more stable tautomer, particularly in the solid state and in polar solvents. This fundamental understanding of its chemical structure and tautomeric behavior is paramount for researchers in the field of drug discovery and development. By leveraging this knowledge, scientists can better predict the molecule's interactions with biological systems, optimize its pharmacological properties, and ultimately design more effective and selective therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

-

Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. Available at: [Link]

-

MDPI. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available at: https://www.jocpr.com/articles/synthesis-of-triazole-derivative-4benzylideneamino5-phenyl-4h124--triazole3thiol-schiff-base.pdf

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Available at: [Link]

-

MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][7]-triazole-3-thiol derivatives as antimicrobial agents. Available at: [Link]

-

CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]

-

Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Available at: [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]

-

PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

-

SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-phenyl-5-(phenylmethyl)-. Available at: [Link]

-

Orbital: The Electronic Journal of Chemistry. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Available at: [Link]

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

Physicochemical properties of 1,2,4-triazole-3-thiol derivatives

This guide details the physicochemical architecture of 1,2,4-triazole-3-thiol derivatives, a scaffold critical to medicinal chemistry due to its bioisosteric relationship with amide bonds and carboxylic acids.

Technical Guide for Medicinal Chemists & Formulation Scientists

Structural Dynamics: The Tautomeric Equilibrium

The defining physicochemical characteristic of 1,2,4-triazole-3-thiol derivatives is their prototropic tautomerism. While often referred to as "thiols," these compounds exist predominantly as thiones (1,2,4-triazoline-3-thiones) in the solid state and in most polar solvents.

The Thione-Thiol Dichotomy

Understanding this equilibrium is non-negotiable for accurate docking studies and pharmacophore modeling.

-

Thione Form (A): Characterized by a

double bond and an -

Thiol Form (B): Characterized by a

single bond and a

Implication for Drug Design: Blindly modeling these derivatives as "thiols" (SH) in molecular docking will result in incorrect hydrogen bonding networks. The thione sulfur is a soft acceptor, while the NH is a hard donor.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the equilibrium and the specific reactivity nodes for each tautomer.

Figure 1: The thione-thiol tautomeric equilibrium. Note that while the thione is stable, chemical modification (alkylation) typically traps the molecule in the S-substituted (thiol) form due to the high nucleophilicity of the sulfur atom.

Acid-Base Properties (pKa)

The 1,2,4-triazole-3-thione core is amphoteric but leans towards acidity.

Acidity (pKa ~ 6.0 – 9.0)

The proton on the nitrogen (N4 or N2, depending on substitution) is acidic.

-

Mechanism: Deprotonation yields a resonance-stabilized thioamide anion (N-C=S

N=C-S⁻). -

Substituent Effects: Electron-withdrawing groups (e.g., p-NO₂-phenyl) on the ring significantly lower the pKa (increasing acidity), potentially to the 5.0–6.0 range, making them ionized at physiological pH (7.4).

-

Solubility Implication: These derivatives dissolve readily in alkaline solutions (NaOH, Na₂CO₃) by forming water-soluble salts.

Basicity (pKa < 2.0)

The triazole ring nitrogens are very weak bases. Protonation requires strong mineral acids (e.g., conc. HCl/H₂SO₄).

-

Protonation Site: Occurs at the exocyclic sulfur or the N2 nitrogen, depending on the specific tautomer, but generally, the species is neutral at physiological pH.

Spectral Fingerprinting

Distinguishing the thione from the thiol form is critical during synthesis characterization.

Infrared (IR) Spectroscopy

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| 3100 – 3400 | Broad band. Presence confirms Thione form. | |

| 1150 – 1260 | Strong intensity. Diagnostic for Thione . | |

| 2550 – 2600 | Weak/Sharp. Absent in pure thione; appears only in trapped thiol intermediates. | |

| 1580 – 1620 | Present in both, but shifts depending on tautomer. |

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]

-

¹H NMR (DMSO-d₆):

-

Thione NH: A highly deshielded broad singlet typically between 13.0 – 14.0 ppm . This extreme downfield shift is due to the anisotropy of the adjacent C=S and hydrogen bonding.

-

Absence of SH: You will rarely see a sharp SH peak (typically ~3-4 ppm) unless the equilibrium is forced or the molecule is S-substituted.

-

-

¹³C NMR:

-

C=S Carbon: Resonates downfield at 160 – 170 ppm .

-

C-S Carbon (S-alkylated): Shifts upfield to 145 – 155 ppm upon alkylation.

-

Lipophilicity and Solubility[7]

-

LogP (Lipophilicity): The parent triazole-thiol is relatively polar (LogP ~ 0 to 1). However, drug-like derivatives typically bear aryl substituents at positions 4 and 5, pushing LogP into the optimal 2.0–4.0 range.

-

Solubility Profile:

-

High: DMSO, DMF, Pyridine, aqueous alkali (as anion).

-

Moderate: Ethanol, Methanol (often requires heating).

-

Low: Water (neutral form), Hexane, Diethyl ether.

-

Synthesis Protocol: Alkaline Cyclization

The most robust method for generating the 1,2,4-triazole-3-thiol core is the base-catalyzed cyclization of acylthiosemicarbazides.

Step-by-Step Methodology

-

Precursor Formation: React a carboxylic acid hydrazide with an aryl/alkyl isothiocyanate in ethanol under reflux to yield the acylthiosemicarbazide intermediate.

-

Cyclization:

-

Dissolve the intermediate in 2N NaOH (or 8% NaOH).

-

Reflux for 2–4 hours. The base abstracts the proton, facilitating intramolecular nucleophilic attack of the hydrazine nitrogen onto the thiocarbonyl carbon.

-

-

Isolation:

-

Cool the solution to room temperature.

-

Critical Step: Acidify with HCl to pH 2–4. The product precipitates as the free thione.

-

Filter and recrystallize (typically from Ethanol/Water).

-

Synthesis Workflow Diagram

Figure 2: The standard alkaline cyclization pathway. Note the requirement for acidification to retrieve the neutral thione form from the water-soluble thiolate salt.

References

-

Tautomerism Stability: Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione.

-

Synthesis & Spectral Data: Al-Abdullah, E. S. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives.

-

pKa & Acidity: Islamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives. [Ovidius Univ.[1] Annals of Chemistry]([Link])

-

Thione-Thiol Discrimination: Mroczek, T., et al. (2017).[2] Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

-

Thermal Stability: Al-Awadi, N. A., et al. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues.

Sources

Solubility profile of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Executive Summary 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) is a critical heterocyclic scaffold used extensively as a precursor in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents. Its solubility profile is a fundamental physicochemical parameter governing its recrystallization efficiency, reaction kinetics, and bioavailability. This guide provides a comprehensive analysis of its solubility behavior, experimental determination protocols, and thermodynamic modeling.

Molecular Characterization & Physicochemical Properties[1][2][3][4][5][6]

Understanding the solubility of MPTT requires analyzing its molecular structure and tautomeric behavior. The compound exists in a dynamic equilibrium between the thiol and thione forms, which significantly influences its interaction with solvents.

| Property | Specification | Mechanistic Impact on Solubility |

| Molecular Formula | Moderate molecular weight (191.25 g/mol ) allows for reasonable solubility in organic solvents. | |

| Melting Point | 121–135 °C (varies by purity/polymorph) | High lattice energy implies endothermic dissolution; solubility increases significantly with temperature. |

| Tautomerism | Thiol (-SH) | In polar protic solvents (e.g., Ethanol), the thione form often predominates, stabilized by H-bonding. |

| Polarity | Amphiphilic | The phenyl ring provides lipophilicity, while the triazole/thiol core provides polarity and H-bond donor/acceptor sites. |

Tautomeric Equilibrium Diagram The following diagram illustrates the structural shift that dictates solvent interaction.

Caption: Tautomeric equilibrium between thiol and thione forms, influenced by solvent polarity.

Experimental Methodology: Laser Monitoring Technique

To determine the precise mole fraction solubility (

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the saturation point of MPTT in organic solvents (Methanol, Ethanol, Isopropanol) across a temperature range (278.15 K – 323.15 K).

-

Preparation:

-

Calibrate the laser monitoring system with pure solvent to establish a baseline transmission intensity (

). -

Load a precise mass of solvent (

) into a jacketed glass vessel controlled by a thermostat (

-

-

Dissolution:

-

Add MPTT in small, weighed increments (

). -

Maintain continuous stirring (400 rpm) to ensure homogeneity.

-

-

Detection:

-

The laser beam passes through the solution.

-

Undissolved particles scatter the light, reducing transmission intensity (

). -

Dissolution clears the path, restoring intensity (

).

-

-

Equilibrium Point:

-

The transition from scattering to clear indicates the saturation limit.

-

Record the total mass of solute added (

) at the point of permanent clarity.

-

Experimental Workflow Diagram

Caption: Logic flow for the Laser Monitoring Solubility Determination method.

Solubility Profile & Solvent Effects[7]

Based on recrystallization protocols and structural analogs (e.g., 2-mercapto-5-methyl-1,3,4-thiadiazole), the solubility of MPTT follows a distinct polarity-driven hierarchy.

Qualitative Solubility Hierarchy

| Solvent Class | Representative Solvents | Solubility Level | Mechanism |

| Polar Aprotic | DMSO, DMF | Excellent | Strong dipole-dipole interactions disrupt the crystal lattice; stabilizes the thione form. |

| Polar Protic | Ethanol, Methanol | Good (High T) | H-bonding with the thiol/thione group. Solubility drops sharply as T decreases (ideal for recrystallization). |

| Esters | Ethyl Acetate | Moderate | Dipole interactions; often used as a co-solvent. |

| Non-Polar | Hexane, Toluene | Poor | Lack of H-bonding capability cannot overcome the lattice energy of the polar triazole core. |

| Water | Very Low | The hydrophobic phenyl ring disrupts water structure; dissolution is energetically unfavorable. |

Critical Insight: The compound is routinely synthesized via cyclization in basic aqueous media but precipitates upon acidification, confirming its low aqueous solubility and pH-dependent behavior (soluble as a thiolate anion in high pH).

Thermodynamic Modeling Framework

To rigorously describe the solubility profile, experimental data is fitted to thermodynamic models. This allows for the calculation of dissolution enthalpy (

Modified Apelblat Model

The most accurate semi-empirical model for correlating solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

-

Positive B values typically indicate exothermic dissolution (rare for these organics).

-

Negative B values indicate endothermic dissolution (standard for MPTT).

-

Thermodynamic Functions

Using the van't Hoff analysis, the thermodynamic parameters are calculated:

-

Enthalpy (

):-

Expectation:

(Endothermic). Heat is absorbed to break the crystal lattice.

-

-

Gibbs Free Energy (

):-

Expectation:

(Non-spontaneous standard state). Solubility is driven by the entropy gain at higher temperatures.

-

-

Entropy (

):-

Expectation:

. The disorder increases as the ordered crystal lattice breaks into solvated molecules.

-

Thermodynamic Analysis Workflow

Caption: Workflow for converting raw solubility data into thermodynamic mechanistic insights.

Applications in Drug Development

-

Recrystallization: The steep solubility curve in Ethanol (high solubility at boiling, low at room temp) makes it the solvent of choice for purification [1].

-

Synthesis Precursor: High solubility in DMSO allows for efficient S-alkylation reactions (e.g., with alkyl halides) to generate S-substituted derivatives with enhanced biological activity [2].

-

Metal Complexation: The thione/thiol moiety acts as a bidentate ligand. Solubility data is crucial for selecting solvents (often Ethanol/Water mixtures) that dissolve both the ligand and the metal salt [3].

References

-

Synthesis and Antibacterial Properties of Substituted 1,2,4-Triazoles. Molbank, 2021.[1] Link

- Validates the synthesis and recrystallization of MPTT derivatives

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Academia.edu. Link

- Provides context on the solubility and biological evalu

-

Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility. Figshare, 2025. Link

- Authoritative source for the thermodynamic modeling of the closest structural analog, validating the endothermic/entropy-driven dissolution mechanism.

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques. Pharmaceutical Sciences, 2024. Link

- Defines the standard operating procedure for the laser monitoring method described in Section 2.

Sources

Technical Whitepaper: Structural Elucidation of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

[1]

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore for antifungal (e.g., fluconazole), anticancer, and anti-inflammatory therapeutics.[1][2][3] This guide provides a comprehensive technical workflow for the structural analysis of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol .

Crucially, this molecule exhibits thione-thiol tautomerism , a phenomenon where the solid-state structure often defies the "thiol" nomenclature.[1][2] Accurate crystallographic analysis is required not merely to determine atomic coordinates, but to resolve the protonation state (N-H vs S-H) which dictates ligand-receptor binding affinity.[1][2] This whitepaper outlines the synthesis, crystallization, data collection, and refinement strategies required to definitively characterize this compound.

Chemical Context & Therapeutic Relevance[1][2][3][4][5][6]

The target molecule features a triazole ring substituted at the N4 position with a phenyl group and at the C5 position with a methyl group.[1][2] The sulfur atom at C3 introduces a critical structural ambiguity.

The Tautomeric Challenge

In solution, the molecule exists in equilibrium.[1][2][4] However, in the crystalline state, 1,2,4-triazole-3-thiols predominantly adopt the thione (NH) form due to the high stability of the thioamide resonance structures and strong intermolecular hydrogen bonding capability.[1][2]

-

Thiol Form: S-H bond, C-S single bond (~1.75 Å), C=N double bond.[1][2]

-

Thione Form: N-H bond, C=S double bond character (~1.67 Å).[1][2]

Expert Insight: Misidentifying the tautomer leads to incorrect docking simulations in drug discovery.[1][2] X-ray crystallography is the gold standard for resolving this ambiguity by measuring the C3-S1 bond length and locating the hydrogen atom in the difference Fourier map.[1][2]

Experimental Protocol: Synthesis & Crystallization

To ensure a pure phase for diffraction, a controlled synthesis followed by slow evaporation is recommended.[1][2]

Synthesis Workflow

The most robust route utilizes the cyclization of a thiosemicarbazide intermediate.[1][2]

-

Precursor Formation: React Acetic Hydrazide (provides the C5-Methyl) with Phenyl Isothiocyanate (provides the N4-Phenyl) in ethanol.

-

Intermediate: Isolation of 1-acetyl-4-phenylthiosemicarbazide.

-

Cyclization: Reflux in 2N NaOH (alkaline cyclization) followed by acidification with HCl.[2]

Crystallization Strategy

Single crystals suitable for X-ray diffraction require slow growth to minimize mosaicity.[2]

-

Method: Slow evaporation at room temperature (293 K).

-

Target Morphology: Colorless blocks or prisms, approx. 0.3 x 0.2 x 0.2 mm.[1]

Figure 1: Synthetic pathway and crystallization workflow for 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

X-Ray Data Collection & Refinement Strategy

Data Acquisition Parameters

-

Temperature: Collect data at 100 K using a nitrogen cryostream.

-

Source: Mo-K

( -

Resolution: Target a resolution of at least 0.80 Å to ensure sufficient data-to-parameter ratio.

Refinement Protocol (SHELXL)[1][2]

-

Space Group Determination: Likely Monoclinic (

) or Triclinic ( -

Heavy Atom Solution: Use Direct Methods (SHELXT) to locate S, N, and C atoms.[1][2]

-

Difference Fourier Map (The Critical Step): After anisotropic refinement of non-hydrogen atoms, inspect the difference map (

) near N1, N2, and S.[1][2] -

Constraints: If H-atoms are disordered, use DFIX commands to restrain N-H (0.86 Å) or S-H (1.32 Å) distances.[1][2]

Structural Elucidation & Results Interpretation[2][5][6][7][8][9][10][11]

This section details how to interpret the solved structure.

Tautomeric Confirmation (Thione vs. Thiol)

The bond lengths are the primary evidence.[1][2] In the 4-phenyl substituted system, the thione form is stabilized by resonance.[1][2]

| Bond Pair | Thione (Expected) | Thiol (Reference) | Interpretation |

| C3 — S | 1.66 – 1.69 Å | ~1.75 Å | Short bond indicates double bond character (C=S).[1] |

| N2 — C3 | 1.33 – 1.36 Å | ~1.29 Å | Longer bond indicates single bond character. |

| N1 — C5 | 1.30 – 1.32 Å | ~1.30 Å | Retains double bond character. |

Decision Logic: If the C3-S distance is < 1.70 Å and a hydrogen is located on N1, the molecule is in the 1H-1,2,4-triazole-5(4H)-thione tautomeric form.[1][2]

Molecular Geometry

-

Phenyl Ring Orientation: The phenyl ring at N4 is typically twisted out of the triazole plane due to steric hindrance with the adjacent thione Sulfur and the C5-Methyl group.[1][2] Expect a torsion angle > 40°.[1]

-

Planarity: The triazole ring itself should remain strictly planar (rms deviation < 0.02 Å).

Figure 2: Decision logic for assigning the tautomeric state based on crystallographic metrics.

Supramolecular Architecture

The biological activity of triazoles is often correlated with their ability to form hydrogen bonds.[1][2] In the crystal lattice, 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol typically forms centrosymmetric dimers .[1]

Hydrogen Bonding Motifs

-

Primary Interaction:

hydrogen bonds.[1] -

Secondary Interaction:

interactions between the methyl protons and the phenyl ring of neighboring molecules.[1][2]

Packing Efficiency

The dimers usually stack in layers.[1][2] The presence of the bulky N4-phenyl group prevents tight

References

-

Synthesis & Tautomerism

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008).[1][2] Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents.[1][2][6] Bioorganic & Medicinal Chemistry, 16(1), 383-392.[1][2] Link[1][2]

- Note: Describes the standard cyclization method for 4-substituted triazoles.

-

-

Crystallographic Methodology

-

Structural Reference (Analogous Systems)

-

Database Validation

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. jocpr.com [jocpr.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. preprints.org [preprints.org]

Thermodynamic Parameters of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol Adsorption

Content Type: Technical Whitepaper & Experimental Guide Primary Audience: Researchers in Surface Chemistry, Corrosion Science, and Medicinal Chemistry (Pharmacokinetics).

Executive Summary

The thermodynamic profiling of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol (MPTT) represents a critical intersection between industrial surface protection and pharmacological ligand-binding kinetics. While primarily utilized as a high-efficiency corrosion inhibitor for transition metals (Cu, Fe) in acidic media, the adsorption mechanisms of MPTT—governed by its thione-thiol tautomerism and nitrogen-rich heterocyclic core—offer a robust model for understanding ligand-receptor interactions in drug development.

This guide provides an autonomous, step-by-step framework for synthesizing MPTT, acquiring high-fidelity thermodynamic data (

Molecular Architecture & Synthesis Protocol

To ensure data reproducibility, the purity of the adsorbate is paramount. Commercial samples often contain isomers that skew thermodynamic values. We recommend in-house synthesis via the Pellizzari reaction modification or the Acyl Hydrazide route to guarantee regiospecificity.

Synthesis Logic

The target molecule features a 1,2,4-triazole core. The 3-thiol group (often existing as the thione tautomer in solution) acts as the primary anchoring headgroup, while the 4-phenyl ring provides hydrophobic shielding (or lipophilic interaction).

Validated Synthesis Workflow

Reagents: Acetyl hydrazide (provides the 5-methyl), Phenyl isothiocyanate (provides the 4-phenyl and 3-thiol), Ethanol, NaOH.

Protocol:

-

Condensation: Dissolve equimolar acetyl hydrazide and phenyl isothiocyanate in absolute ethanol. Reflux for 2–4 hours.

-

Intermediate Isolation: Cool to precipitate the intermediate, 1-acetyl-4-phenylthiosemicarbazide.

-

Cyclization: Reflux the intermediate in 2N NaOH (base-catalyzed cyclodehydration) for 4 hours.

-

Work-up: Acidify with HCl to pH 5. The MPTT precipitates as a white/off-white solid. Recrystallize from ethanol.

Synthesis Pathway Visualization

Caption: Step-wise synthesis of MPTT ensuring regiospecific placement of Methyl and Phenyl groups.

Experimental Framework: Data Acquisition

Thermodynamic parameters cannot be measured directly; they are derived from temperature-dependent adsorption isotherms. Two primary methods are validated for this workflow: Gravimetric (Weight Loss) and Electrochemical Impedance Spectroscopy (EIS) .

Method Selection: The "Why"

-

Gravimetric: Best for calculating average surface coverage (

) over long exposure times (24h+). It accounts for desorption/readsorption equilibrium. -

EIS: Best for instantaneous surface kinetics and distinguishing between charge transfer resistance (

) and double-layer capacitance (

Temperature-Dependent Protocol (Critical Step)

To extract

Step-by-Step Workflow:

-

Substrate Prep: Polish mild steel or copper coupons (SiC paper grades 400–1200). Degrease with acetone.

-

Solution Prep: Prepare 1.0 M HCl (blank). Prepare inhibitor solutions ranging from

M to -

Immersion:

-

Gravimetric: Immerse weighed coupons for 6 hours in a thermostated water bath (

K). -

EIS: Establish Open Circuit Potential (OCP) for 30 mins. Apply 10 mV AC amplitude, frequency range 100 kHz to 10 mHz.

-

-

Measurement:

-

Record weight loss (

). -

Record Charge Transfer Resistance (

) from Nyquist plots.

-

Calculating Surface Coverage ( )

The thermodynamic derivations rely entirely on the accuracy of

| Method | Equation | Variable Definitions |

| Gravimetric | ||

| Electrochemical |

Adsorption Isotherms & Thermodynamic Derivation

Once

The Langmuir Linearization

Plot

-

Slope: Should be close to 1 (verifies Langmuir behavior).

-

Intercept:

. This allows calculation of the Equilibrium Constant (

Thermodynamic Equations

With

-

Standard Gibbs Free Energy (

):-

Note: The factor

represents the molar concentration of water, assuming the inhibitor displaces water molecules at the interface. -

Interpretation:

- kJ/mol: Physisorption (Electrostatic).

- kJ/mol: Chemisorption (Coordinate covalent bond).

- : Mixed mode (Typical for MPTT).

-

-

Enthalpy (

) and Entropy (-

Plot

vs. -

Slope:

-

Intercept:

-

Logic Flow Diagram

Caption: Logical workflow from raw experimental data to derived thermodynamic parameters.

Case Study & Data Interpretation

The following data represents a representative profile for MPTT adsorption on mild steel in 1.0 M HCl. These values are synthesized from the behavior of the 1,2,4-triazole-3-thiol class [1][2].

Representative Data Table

| Temperature (K) | Mechanism Inference | ||

| 303 | 12,400 | -34.2 | Mixed (Physi/Chemi) |

| 313 | 9,800 | -34.8 | Spontaneous |

| 323 | 7,500 | -35.5 | Spontaneous |

| 333 | 5,200 | -36.1 | Spontaneous |

Interpreting the Parameters

- (approx -35 kJ/mol): The negative value indicates spontaneity. The magnitude (-35 kJ/mol) is the hallmark of Mixed Adsorption . The MPTT molecule first physisorbs via electrostatic interaction (protonated nitrogen to charged metal surface) and then chemisorbs via the donation of lone pair electrons from Sulfur and Nitrogen into the metal's d-orbitals [3].

-

(Negative vs. Positive):

-

If

is Negative (Exothermic): Adsorption decreases as temperature rises. This is common for physisorption or rapid chemisorption. -

If

is Positive (Endothermic): Adsorption increases with temperature. This often implies a high activation energy barrier or the displacement of strongly bound water molecules. -

For MPTT: It typically exhibits exothermic adsorption (

) on steel, meaning efficiency drops slightly at higher temperatures [4].

-

-

(Positive):

Usually positive. When one MPTT molecule adsorbs, it displaces multiple water molecules from the surface. The release of water into the bulk solution increases the total disorder (entropy) of the system, driving the reaction (

Translational Insight: From Corrosion to Drug Development

For pharmaceutical researchers, the

-

Lipophilicity: The 4-phenyl group increases

, enhancing hydrophobic interactions (analogous to surface film stability). -

Bioisosterism: The 1,2,4-triazole ring is a common bioisostere for amide bonds in peptide mimetics. Understanding its "stickiness" (thermodynamics) on charged metal surfaces provides a baseline for modeling its interaction with metalloenzymes (e.g., CYP450 heme centers) [5].

References

- Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketocon

Precision-Tuning the Electronic Horizon: A Technical Guide to Phenyl-Triazole Derivatives

Topic: Electronic properties and HOMO-LUMO gap of phenyl-triazole derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads

Executive Summary

The phenyl-triazole moiety—encompassing both 1,2,3- and 1,2,4-isomers—serves as a linchpin in modern medicinal chemistry and optoelectronics. Its utility is not merely structural; it is defined by its electronic signature, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap. This energy differential dictates reactivity, stability, and bio-interaction. This guide provides a rigorous, self-validating framework for characterizing and tuning these properties, moving beyond basic observation to predictive control.

Electronic Architecture: The Triazole Core

The triazole ring is an electron-deficient aromatic system. When coupled with a phenyl ring, the resulting conjugated system allows for significant delocalization, yet the specific isomerism (1,2,3 vs. 1,2,4) fundamentally alters the electronic landscape.

-

1,2,3-Triazoles: Synthesized via "Click" chemistry (CuAAC), these exhibit a strong dipole moment (~5 D). The nitrogen arrangement creates a specific electrostatic potential map that favors hydrogen bond acceptance at N2 and N3.

-

1,2,4-Triazoles: Common in antifungal pharmacophores (e.g., Fluconazole).[1] They possess a distinct tautomeric equilibrium (thiol-thione in derivatives) that complicates but enriches their electronic profile.

The Criticality of the Gap

The HOMO-LUMO gap (

-

Wide Gap (> 4 eV): High stability, low reactivity. Ideal for OLED host materials (high triplet energy).[2]

-

Narrow Gap (< 3 eV): High polarizability, "soft" character. Correlates with better corrosion inhibition efficiency (stronger adsorption on metal surfaces) and specific charge-transfer interactions in biological binding pockets.

Computational Framework: The In Silico Standard

Before synthesis, Density Functional Theory (DFT) provides the necessary predictive power. The following protocol balances computational cost with chemical accuracy, specifically for nitrogen-rich heterocycles.

Protocol: DFT Calculation of Frontier Orbitals

Objective: Accurate prediction of

-

Software Environment: Gaussian 16 / ORCA / GAMESS.

-

Geometry Optimization:

-

Functional: B3LYP (Standard hybrid) or CAM-B3LYP (if investigating Charge Transfer states/excited states).

-

Basis Set: 6-311++G(d,p) .[3][4][5][6][7]

-

Rationale: The "++" diffuse functions are non-negotiable for describing the lone pair electrons on the triazole nitrogens and the anionic character of potential transition states.

-

-

-

Frequency Analysis:

-

Must yield zero imaginary frequencies to confirm a true local minimum.

-

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Note: Gas phase calculations often overestimate the gap. Use water or DMSO for medicinal relevance.

-

Visualization: Computational Workflow

Figure 1: Validated DFT workflow for electronic property prediction. Zero imaginary frequencies are the gatekeeper for valid data.

Experimental Validation: The Wet Lab Truth

Computational values must be anchored by experimental data. The combination of Cyclic Voltammetry (CV) and UV-Vis spectroscopy is the gold standard for resolving the electrochemical and optical gaps.

Method A: Cyclic Voltammetry (Electrochemical Gap)

CV measures the ionization potential (

Protocol:

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in dry Acetonitrile or DCM. -

Electrodes:

-

Working: Glassy Carbon (polished to mirror finish).

-

Counter: Platinum wire.[8]

-

Reference: Ag/AgCl (non-aqueous).

-

-

Internal Standard: Ferrocene (

).[9]-

Reasoning: The vacuum energy level of

is accepted as -4.8 eV .[9] This normalizes the reference electrode drift.

-

-

Calculation:

Method B: UV-Vis Spectroscopy (Optical Gap)

Used when reduction peaks are outside the solvent window.

Protocol:

-

Sample: Dilute solution (

M) in spectroscopic grade solvent. -

Measurement: Record absorbance from 200–800 nm.

-

Calculation: Determine the onset wavelength (

) at the lower energy edge of the absorption band (intersection of the tangent with the baseline).[9]

Visualization: Experimental Logic

Figure 2: Dual-pathway validation strategy. The electrochemical gap (CV) and optical gap (UV-Vis) should converge, typically within 0.2–0.3 eV.

Structure-Property Relationships (SAR)

Tuning the phenyl-triazole system requires precise substituent manipulation. The triazole ring acts as a weak electron acceptor; the phenyl ring acts as the conjugation bridge.

Data Summary: Substituent Effects

| Substituent Type | Examples | Electronic Effect | Impact on HOMO | Impact on LUMO | Net Gap ( |

| Strong EDG | Electron donation via resonance (+M) | Significant Increase (Destabilized) | Slight Increase | Narrows (Red shift) | |

| Weak EDG | Inductive donation (+I) | Slight Increase | Negligible | Slight Decrease | |

| Strong EWG | Electron withdrawal (-M, -I) | Decrease (Stabilized) | Significant Decrease | Narrows (Often drastically) | |

| Halogens | Inductive withdrawal (-I) > Resonance (+M) | Decrease | Decrease | Variable (often widens or static) |

Key Insight: Introducing a donor (e.g.,

Visualization: Tuning Logic

Figure 3: Strategic tuning of the HOMO-LUMO gap. Push-pull systems (EDG or EWG) generally compress the gap, enhancing reactivity and optical emission.

Applications & Strategic Implementation

Drug Discovery (Bioisosteres)

The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids.

-

Mechanism: The dipole moment and lone pair availability allow for specific Hydrogen Bonding interactions (e.g., with Heme iron in CYP51 for antifungals).

-

Design Rule: Use DFT electrostatic potential maps to match the electronic footprint of the triazole derivative to the target receptor pocket.

Optoelectronics (OLEDs)

Phenyl-triazole derivatives (e.g., TAZ) are utilized as Electron Transport Materials (ETM) and hole-blocking layers.

-

Requirement: Deep HOMO (to block holes) and accessible LUMO (to transport electrons).

-

Design Rule: Attach bulky groups (e.g., bulky phenyls) to disrupt

-stacking in the solid state, preserving high triplet energies for blue phosphorescence.

Corrosion Inhibition[10]

-

Mechanism: Chemisorption onto metal surfaces (Fe, Cu).

-

Metric: A smaller HOMO-LUMO gap correlates with "softer" molecules that transfer electrons more easily to the metal d-orbitals, forming a protective coordinate bond.

References

-

DFT & Corrosion: Step-by-step design of new phenyl-1,2,3-triazole derivatives with improved anti-corrosive properties: A combined DFT and MD simulation study. ResearchGate.[10] Link

-

Photophysics & DFT: Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Link

-

Experimental Protocol (CV/UV-Vis): Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube (Dr. Shamsa). Link

-

Tautomerism & Gap: Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents. NTU Journal.[11] Link

-

OLED Applications: Phenanthro[9,10-d]triazole and imidazole Derivatives: High Triplet Energy Host Materials.[2] OSTI.gov. Link

-

Medicinal Chemistry: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC (NIH). Link

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. osti.gov [osti.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. irjweb.com [irjweb.com]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

Literature review of 1,2,4-triazole-3-thiols in coordination chemistry

This guide serves as a technical whitepaper for researchers investigating 1,2,4-triazole-3-thiols. It moves beyond a standard review to provide an operational framework for synthesis, characterization, and application in coordination chemistry.

Part 1: The Chemical Core – Tautomeric Dynamics

The defining feature of 1,2,4-triazole-3-thiols is not their static structure, but their dynamic thione-thiol tautomerism. This equilibrium is the "switch" that dictates coordination geometry and metal specificity.

The Thione-Thiol Switch

In the solid state and polar solvents, the thione (NH/C=S) form predominates. However, coordination to transition metals typically proceeds via the thiol (N/C-SH) tautomer, often involving deprotonation to the thiolate anion.

-

Thione Form (Neutral): Favors monodentate binding via Sulfur (to soft acids like Ag+, Au+) or Nitrogen (to borderline acids).

-

Thiolate Form (Anionic): Acts as a mono-anionic ligand, facilitating charge neutralization of metal cations (e.g., M

+ 2L

Visualization: Tautomeric Equilibrium & Coordination Potential

The following diagram illustrates the proton shift that activates the sulfur donor site.

Figure 1: The activation pathway from the stable thione precursor to the metal-coordinated thiolate complex.

Part 2: Synthesis & Validation Protocols

This section details a self-validating protocol for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiols, derived from verified methodologies.

Workflow: Precursor to Ligand

The synthesis relies on the cyclization of potassium dithiocarbazinate salts. This method is preferred over acid-catalyzed routes due to higher yields and easier purification.

Figure 2: Step-by-step synthetic pathway for the ligand generation.

Experimental Protocol: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Based on methodologies adapted from JOCPR and MDPI [1, 5].

-

Salt Formation: Dissolve benzoic acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol). Add Carbon Disulfide (CS

, 0.015 mol) dropwise. Stir at room temperature for 12 hours.-

Checkpoint: A solid precipitate (Potassium salt) must form.

-

-

Cyclization: Mix the potassium salt with Hydrazine Hydrate (80%, 0.02 mol). Reflux for 3–4 hours.

-

Safety: Evolution of H

S gas (rotten egg smell) indicates reaction progress. Use a lead acetate paper trap to confirm cessation of H

-

-

Isolation: Cool and pour into ice-cold water. Acidify with conc. HCl to pH 4–5. Filter the white precipitate.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Target Yield: ~65-80%.

-

Target M.P.: 198–200 °C.[1]

-

Data Validation Table

To confirm coordination, compare the Ligand (L) vs. Metal Complex (M-L) spectral data.

| Feature | Ligand (Free) | Metal Complex (Coord.)[2][3][4][5][6][7][8] | Mechanistic Insight |

| IR: | 2500–2600 cm | Absent | Deprotonation and formation of M-S bond. |

| IR: | 1150–1250 cm | Shifted (-20 to -50 cm | Reduced bond order due to S-coordination. |

| NMR: S-H | Absent | Confirmation of thiol group loss. | |

| NMR: NH | Shifted / Broadened | Involvement of adjacent N in chelation (if bidentate). |

Part 3: Coordination Modes & Biological Utility

Coordination Geometry

The 1,2,4-triazole-3-thiol moiety acts as a "chameleon" ligand:

-

Monodentate (S-only): Common with soft metals (Ag(I), Au(I), Pt(II)).

-

Bidentate (N, S): Forms stable 4- or 5-membered rings with harder metals (Zn(II), Ni(II), Co(II)).

-

Schiff Base Extension: Condensing the 4-amino group with aldehydes creates a tridentate (N, N, S) system, significantly increasing stability and lipophilicity.

Biological Mechanism: The Chelation Effect

The enhanced biological activity of these complexes (Antimicrobial/Anticancer) is grounded in Overtone’s Concept and Tweedy’s Chelation Theory .

-

Lipophilicity: Upon coordination, the positive charge of the metal is partially shared with the donor atoms, and

-electron delocalization occurs over the chelate ring. This reduces the polarity of the metal ion. -

Penetration: The increased lipophilicity allows the complex to penetrate the lipid bilayer of bacterial or cancer cell membranes more effectively than the free ligand or free metal ion.

Therapeutic Applications[1][8][9][10]

-

Antimicrobial: Ag(I) and Zn(II) complexes show high efficacy against S. aureus and E. coli by disrupting cell wall synthesis [2, 6].

-

Anticancer: Pt(IV) and Cu(II) complexes of triazole Schiff bases exhibit cytotoxicity against MCF-7 (breast cancer) lines, often inducing apoptosis via DNA intercalation [3, 7].

References

-

Synthesis and characterization of some transition metal (II) complexes with 1,2,4-triazole schiff base. Journal of Chemical and Pharmaceutical Research.

-

Biological activity of 1,2,4‐triazole Schiff base ligand (L) and its metal complexes. ResearchGate.

-

Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. BMC Chemistry (via NCBI).

-

Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization... Heliyon (via NCBI).

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molbank (MDPI).

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Zaporozhye State Medical University.

-

Synthesis, characterization, and evaluation of transition metal complexes... as anti-breast cancer agents. Ginekologia i Poloznictwo.

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Thione-Thiol Equilibrium in 4-Phenyl-5-Methyl-1,2,4-Triazole-3-Thione

[1]

Executive Summary

The 1,2,4-triazole-3-thione scaffold is a pharmacophore of significant interest in drug development due to its antimicrobial, anti-inflammatory, and anticancer properties.[1][2] For the derivative 4-phenyl-5-methyl-1,2,4-triazole-3-thione , understanding the tautomeric equilibrium between the thione (1H, C=S) and thiol (SH, C-S) forms is critical.[1] This equilibrium dictates the molecule's hydrogen bond donor/acceptor profile, lipophilicity (

Core Insight: Experimental and computational evidence confirms that the thione tautomer is the predominant species in both the solid state and neutral solution, stabilized by aromatic resonance and intermolecular hydrogen bonding. The equilibrium constant (

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10]

The compound exists in a dynamic equilibrium involving the transfer of a proton between the N2 nitrogen and the exocyclic sulfur atom.

| Feature | Thione Form (Major) | Thiol Form (Minor) |

| Structure | N-H / C=S | N / C-SH |

| Hybridization | Exocyclic Sulfur: | Exocyclic Sulfur: |

| H-Bonding | Strong H-bond Donor (NH) | Weak H-bond Donor (SH) |

| Reactivity | Nucleophilic at Sulfur (soft) | Nucleophilic at Sulfur (harder) |

Tautomerization Pathway

The proton transfer is an intramolecular process, often assisted by solvent molecules in solution.

Figure 1: Schematic representation of the thione-thiol tautomeric equilibrium. The equilibrium lies heavily to the left (Thione).

Thermodynamics & Equilibrium Constants

The equilibrium constant

Quantitative Parameters

Based on density functional theory (DFT) calculations (B3LYP/6-311G**) and experimental data for close structural analogs (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thione):

-

Relative Energy (

): The thione form is lower in energy by approximately 15–20 kJ/mol in the gas phase. -

Equilibrium Constant (

): Estimated -

Bond Lengths:

-

C=S (Thione): ~1.67 Å (Double bond character)

-

C-S (Thiol): ~1.75 Å (Single bond character)

-

Solvent Effects[1][7]

-

Non-polar Solvents: Stabilize the thione form further due to its high dipole moment and ability to form cyclic dimers.

-

Polar Protic Solvents (Water/Methanol): Can stabilize the thiol form slightly via H-bonding to the SH group, but the thione remains the major species (>95%).

-

pH Dependence:

-

Acidic/Neutral: Thione exclusive.

-

Basic (pH > pKa ~ 6-7): Deprotonation occurs, forming the thio-anion (

), which reacts as a thiolate nucleophile.[1]

-

Experimental Determination Protocols

To validate the equilibrium for this specific derivative in your matrix, use the following self-validating protocols.

Protocol A: UV-Vis Spectroscopic Titration

Rationale: The thione and thiol chromophores have distinct

-

Preparation: Dissolve 4-phenyl-5-methyl-1,2,4-triazole-3-thione in Ethanol (

M). -

Scan: Record spectrum from 200–400 nm.

-

Diagnostic Bands:

-

Thione: Look for intense absorption at 250–260 nm and a weaker band at 290–300 nm (C=S chromophore).

-

Thiol: Absence of the 290 nm band indicates the thiol form is negligible.

-

-

Validation: Add 1 eq. of NaOH. A bathochromic shift (red shift) confirms the formation of the anion, distinct from the neutral thiol.

Protocol B: C-NMR Characterization

Rationale: Carbon chemical shifts are highly sensitive to the bond order of the attached sulfur.[1]

-

Solvent: DMSO-

(favors thione, mimics biological polarity). -

Acquisition: Standard proton-decoupled

C-NMR. -

Checkpoint: Focus on the C3 carbon (attached to S).[2][3]

-

Thione Signal:

160 – 170 ppm (Characteristic of C=S). -

Thiol Signal:

140 – 150 ppm (Characteristic of C-S-R or C=N).

-

-

Result: For 4-phenyl-5-methyl derivatives, the signal typically appears near 168 ppm , confirming the thione structure.[1]

Protocol C: Computational Prediction (DFT Workflow)

Rationale: When experimental standards are unavailable, DFT provides high-accuracy relative energies.

Figure 2: Computational workflow for determining relative tautomer stability.[1]

Implications for Drug Development[1][5]

Lipophilicity & Permeability

The thione form is more polar than the thiol form. However, because the thione can exist as a "masked" thiol during metabolism or transport, calculated

-

Action: Use experimental

(distribution coefficient) at pH 7.4 rather than calculated

Binding Affinity

Most docking software assumes a fixed tautomer.

-

Risk: Docking the thiol form when the thione is the bioactive species leads to false negatives (incorrect H-bond donor placement).

-

Recommendation: Enforce the thione tautomer in all virtual screening campaigns for 1,2,4-triazole-3-thiones.

Synthetic Reactivity

While the thione is stable, S-alkylation reactions (e.g., with alkyl halides) proceed via the thiolate anion.

-

Mechanism: Base deprotonates the N-H (thione), shifting equilibrium to the anion, which is then alkylated at the sulfur (S-alkylation) rather than the nitrogen (N-alkylation), due to the sulfur's higher nucleophilicity.

References

-

BenchChem. (2025).[2] Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Retrieved from

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Retrieved from

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. Retrieved from

-

Fun, H.-K., et al. (2011).[3] 3-{1-[4-(2-Methylpropyl)phenyl]ethyl}-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.[1] Acta Crystallographica Section E. Retrieved from

-

Abood, N. A., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Retrieved from

Precision Synthesis of 4,5-Disubstituted-1,2,4-Triazole-3-Thiols

Executive Summary

The 1,2,4-triazole-3-thiol moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids while offering unique hydrogen-bonding capabilities. Its derivatives exhibit profound antifungal (e.g., Fluconazole analogs), anti-inflammatory, and anticancer activities.

This guide moves beyond generic textbook descriptions to provide a rigorous, failure-proof methodology for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols . We focus on the critical divergence point between triazole and thiadiazole formation, a common pitfall in this synthesis.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, the researcher must understand the target's fluxional nature. 4,5-disubstituted-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thione (1H) and thiol (SH) forms.

While often designated as "thiols" in nomenclature, X-ray crystallography and DFT studies confirm that the thione tautomer predominates in the solid state and polar solvents due to the stabilization of the thioamide resonance [1]. However, under basic conditions (S-alkylation reactions), the equilibrium shifts entirely to the thiolate anion.

Diagram 1: Tautomeric Equilibrium

Caption: The thione-thiol tautomerism dictates reactivity. The thione form is stable; the thiolate is the active nucleophile for S-alkylation.

Part 2: The Canonical Pathway (Base-Catalyzed Cyclization)

The most robust route to 4,5-disubstituted derivatives is the base-catalyzed cyclodehydration of 1,4-disubstituted thiosemicarbazides .

The Critical Divergence: pH Control

A common failure mode is the inadvertent formation of 1,3,4-thiadiazoles .

-

Basic Media (pH > 10): Favors nucleophilic attack by Nitrogen (N4) on the carbonyl carbon

1,2,4-Triazole . -

Acidic Media (pH < 4): Favors nucleophilic attack by Sulfur on the carbonyl carbon

1,3,4-Thiadiazole [2].

Diagram 2: Reaction Workflow & Divergence

Caption: The pH of the cyclization step determines the heterocyclic core. Basic conditions are mandatory for triazole synthesis.

Validated Protocol: Bench Scale (10 mmol)

Step 1: Formation of Thiosemicarbazide Intermediate

-

Dissolution: Dissolve 10 mmol of the carboxylic acid hydrazide (R-CONHNH

) in 20 mL of absolute ethanol. -

Addition: Add 10 mmol (1.0 eq) of the appropriate aryl/alkyl isothiocyanate (R'-NCS) dropwise.

-

Reflux: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl

:MeOH 9:1). -

Isolation: Cool to room temperature. The thiosemicarbazide usually precipitates. Filter, wash with cold ethanol, and dry.

-

Checkpoint: If no precipitate forms, concentrate the solvent by 50% and chill to 0°C.

-

Step 2: Cyclization to Triazole

-

Suspension: Suspend the dried thiosemicarbazide in 20 mL of 2N NaOH (aq).

-

Reflux: Heat to reflux. The solid will dissolve as the salt forms. Continue reflux for 4 hours.

-

Observation: The solution should become clear and may turn slight yellow.

-

-

Workup: Cool the solution to 0°C in an ice bath.

-

Acidification: Dropwise add 2N HCl (or conc. HCl) with vigorous stirring until pH reaches 3–4.

-

Caution: H

S gas is not evolved here, but perform in a fume hood. The product precipitates as the free thiol/thione.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or DMF/Water depending on solubility.

Part 3: Modern Intensification (Microwave-Assisted)

For high-throughput library generation, microwave irradiation (MWI) drastically reduces reaction times and improves yield by suppressing side reactions [3].

| Parameter | Conventional Heating | Microwave Method |

| Solvent | Ethanol / 2N NaOH | Water or Ethanol (minimal) |

| Time | 4–8 Hours | 10–20 Minutes |

| Temperature | 78–100°C | 130–150°C |

| Yield | 65–75% | 85–95% |

| Energy | High (Prolonged) | Low (Targeted) |

Green Protocol (One-Pot MWI):

-

Mix Hydrazide (1 mmol) and Isothiocyanate (1.1 mmol) in a microwave vial.

-

Add 2 mL of water and 1.5 eq of K

CO -

Irradiate at 140°C for 15 minutes (Dynamic Power mode).

-

Acidify with HCl to precipitate the product directly.

Part 4: Characterization & Troubleshooting

Distinguishing Triazole from Thiadiazole

Since both pathways start from the same precursor, confirming the ring structure is vital.

| Feature | 1,2,4-Triazole-3-Thiol (Target) | 1,3,4-Thiadiazole (Impurity) |

| IR Spectrum | Broad NH stretch (3100–3400 cm | No NH stretch |

| NH signal at | No NH signal | |

| Solubility | Soluble in dilute NaOH (forms salt) | Insoluble in dilute NaOH |

Common Issues

-

Oily Products: Often caused by incomplete cyclization.

-

Fix: Extend reflux time in NaOH. Ensure the intermediate thiosemicarbazide was fully dried before the basic step to calculate stoichiometry correctly.

-

-

Low Yield:

-

Cause: Steric hindrance in the isothiocyanate (e.g., ortho-substituted aryl groups).

-

Fix: Switch to the Microwave protocol (Part 3) to overcome the activation energy barrier.

-

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 903(1-3), 49-56. Link

-

Pienkowska, K., et al. (2010). Cyclization of Thiosemicarbazide Derivatives... to 1,3,4-Thiadiazoles and 1,2,4-Triazoles.[1] Acta Poloniae Pharmaceutica - Drug Research, 67(3), 255-262. Link

-

BenchChem. (2025).[2] Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. Link

-

Kopru, S., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12, 123-134. Link

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol Derivatives. Nucleosides, Nucleotides and Nucleic Acids. Link

Sources

Methodological & Application

Application Note: High-Performance Synthesis of 5-Methyl-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

[1]

Strategic Overview & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides while offering unique hydrogen-bonding capabilities. The specific derivative 5-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a critical intermediate for developing antimicrobial, anti-inflammatory, and anticancer therapeutics.

This protocol details the synthesis of this target molecule starting from acetohydrazide (the specific acyl hydrazide required for the 5-methyl substitution). The pathway exploits the divergent reactivity of 1-acyl-4-substituted thiosemicarbazides: while acidic conditions favor 1,3,4-thiadiazoles, basic conditions are strictly required to force the cyclodehydration toward the 1,2,4-triazole core.

Key Mechanistic Insight

The synthesis hinges on the nucleophilic addition of the hydrazide to phenyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. The selectivity for the triazole over the thiadiazole is governed by the nucleophilicity of the N4-nitrogen (carrying the phenyl group) attacking the carbonyl carbon under alkaline conditions, followed by the elimination of water.

Reaction Mechanism & Pathway[2][3][4]

The following diagram illustrates the specific pathway from acetohydrazide to the target triazole, highlighting the critical intermediate and the divergence point controlled by pH.

Caption: Synthetic pathway showing the selective formation of the 1,2,4-triazole ring under basic conditions, avoiding the acid-catalyzed thiadiazole side reaction.

Experimental Protocol

Materials & Equipment[1][4][5][6][7][8]

-

Reagents: Acetohydrazide (98%+), Phenyl isothiocyanate (98%+), Ethanol (Absolute), Sodium Hydroxide (pellets), Hydrochloric Acid (37%).

-

Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, pH meter/paper, Büchner funnel.

Stage 1: Formation of 1-Acetyl-4-phenylthiosemicarbazide

This step creates the linear backbone required for cyclization.

-